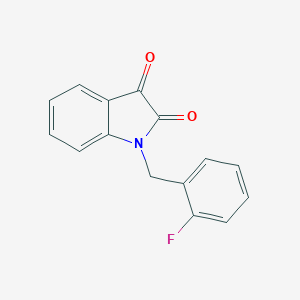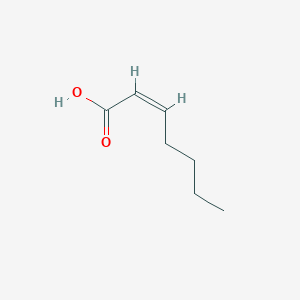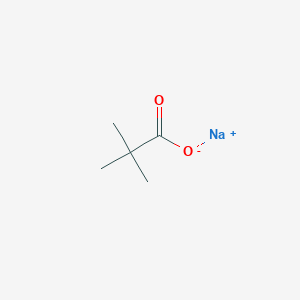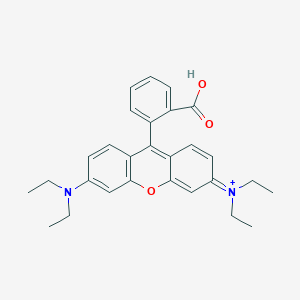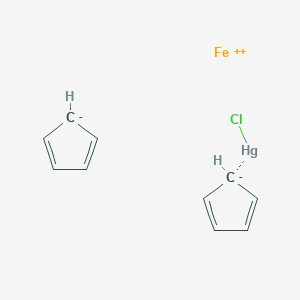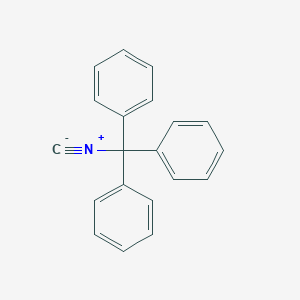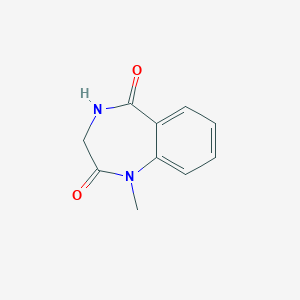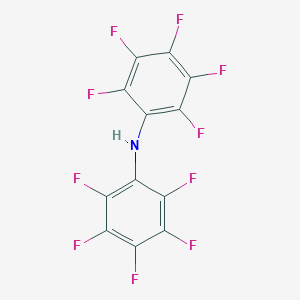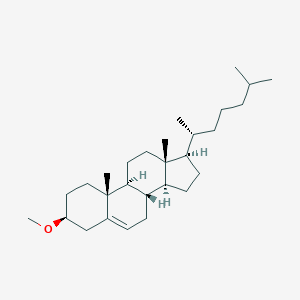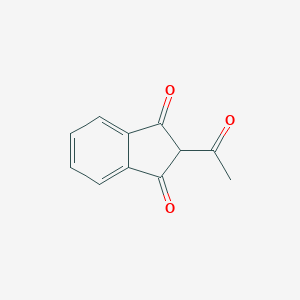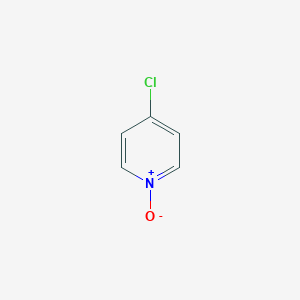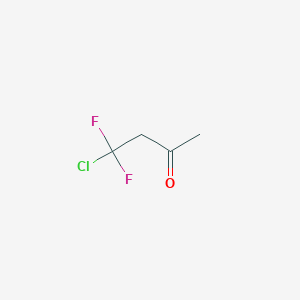
9beta-Estrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta-Estrone is a type of estrogen hormone that is produced in the body and plays a crucial role in various physiological processes. It is also known as 9beta-hydroxyestrone or 9beta-OHE1. In recent years, 9beta-Estrone has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug development, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 9beta-Estrone is not fully understood. However, it is believed to act through estrogen receptors (ERs) and play a role in the regulation of gene expression. It has been found to bind to both ER-alpha and ER-beta receptors, which are present in various tissues throughout the body.
Efectos Bioquímicos Y Fisiológicos
9beta-Estrone has various biochemical and physiological effects on the body. It has been found to regulate bone metabolism, lipid metabolism, and glucose metabolism. It also plays a role in the regulation of the menstrual cycle and pregnancy. In addition, 9beta-Estrone has been found to have anti-inflammatory properties and can reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9beta-Estrone in lab experiments is its potential as a drug target for the treatment of breast cancer. It can also be used in environmental monitoring to detect the presence of estrogenic compounds. However, the synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry. In addition, the mechanism of action of 9beta-Estrone is not fully understood, which limits its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on 9beta-Estrone. One direction is to further investigate its potential as a drug target for the treatment of breast cancer. Another direction is to explore its role in the regulation of bone metabolism and its potential as a treatment for osteoporosis. In addition, further research is needed to fully understand the mechanism of action of 9beta-Estrone and its potential applications in various fields of research.
Conclusion:
In conclusion, 9beta-Estrone is a type of estrogen hormone that has various potential applications in scientific research. It can be synthesized from estrone using various chemical methods and has been found to have anti-cancer properties, regulate bone metabolism, and play a role in the regulation of the menstrual cycle and pregnancy. Despite its potential advantages, the synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications in various fields of research.
Métodos De Síntesis
9beta-Estrone can be synthesized from estrone by using various chemical methods. One of the most commonly used methods involves the oxidation of estrone with potassium permanganate or chromium trioxide. Another method involves the use of enzymes such as cytochrome P450 enzymes to convert estrone into 9beta-Estrone. The synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
9beta-Estrone has various applications in scientific research. It has been found to have anti-cancer properties and can inhibit the growth of breast cancer cells. It has also been used in drug development as a potential drug target for the treatment of breast cancer. In addition, 9beta-Estrone has been used in environmental monitoring to detect the presence of estrogenic compounds in water and soil samples.
Propiedades
Número CAS |
1225-03-2 |
|---|---|
Nombre del producto |
9beta-Estrone |
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1 |
Clave InChI |
DNXHEGUUPJUMQT-DFGXFYAUSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
